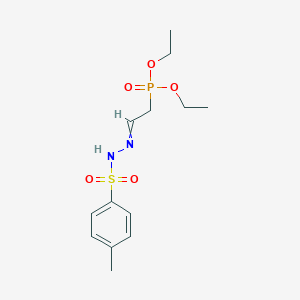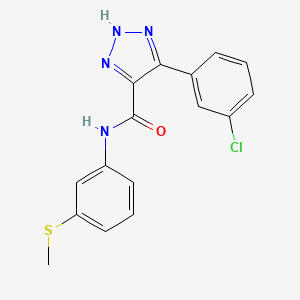
(1R,4aR,4bS,6aS,9R,10R,10aS)-1-(carboxymethyl)-2-(2-carboxypropan-2-yl)-10-hydroxy-1,4a,4b,9,10-pentamethyl-3,4,5,6,7,8,9,10a,12,12a-decahydro-2H-chrysene-6a-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (1R,4aR,4bS,6aS,9R,10R,10aS)-1-(carboxymethyl)-2-(2-carboxypropan-2-yl)-10-hydroxy-1,4a,4b,9,10-pentamethyl-3,4,5,6,7,8,9,10a,12,12a-decahydro-2H-chrysene-6a-carboxylic acid is a complex organic molecule with a unique structure. This compound belongs to the class of chrysene derivatives, which are polycyclic aromatic hydrocarbons. The presence of multiple functional groups, including carboxylic acids, hydroxyl, and methyl groups, makes this compound highly versatile in chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4aR,4bS,6aS,9R,10R,10aS)-1-(carboxymethyl)-2-(2-carboxypropan-2-yl)-10-hydroxy-1,4a,4b,9,10-pentamethyl-3,4,5,6,7,8,9,10a,12,12a-decahydro-2H-chrysene-6a-carboxylic acid typically involves multi-step organic synthesis. The process begins with the formation of the chrysene core, followed by the introduction of various functional groups through a series of reactions such as Friedel-Crafts acylation, reduction, and esterification. The final steps often involve selective oxidation and hydrolysis to achieve the desired carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
化学反应分析
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxylic acid groups can produce primary alcohols.
科学研究应用
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, its hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites of proteins, influencing biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
Chrysene: A simpler polycyclic aromatic hydrocarbon without the additional functional groups.
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with known carcinogenic properties.
Phenanthrene: A related compound with a similar core structure but different functional groups.
Uniqueness
The uniqueness of (1R,4aR,4bS,6aS,9R,10R,10aS)-1-(carboxymethyl)-2-(2-carboxypropan-2-yl)-10-hydroxy-1,4a,4b,9,10-pentamethyl-3,4,5,6,7,8,9,10a,12,12a-decahydro-2H-chrysene-6a-carboxylic acid lies in its combination of multiple functional groups and its specific stereochemistry. These features confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
属性
分子式 |
C30H46O7 |
|---|---|
分子量 |
518.7 g/mol |
IUPAC 名称 |
(1R,4aR,4bS,6aS,9R,10R,10aS)-1-(carboxymethyl)-2-(2-carboxypropan-2-yl)-10-hydroxy-1,4a,4b,9,10-pentamethyl-3,4,5,6,7,8,9,10a,12,12a-decahydro-2H-chrysene-6a-carboxylic acid |
InChI |
InChI=1S/C30H46O7/c1-17-10-13-30(24(35)36)15-14-27(5)18(22(30)29(17,7)37)8-9-20-26(4,16-21(31)32)19(11-12-28(20,27)6)25(2,3)23(33)34/h8,17,19-20,22,37H,9-16H2,1-7H3,(H,31,32)(H,33,34)(H,35,36)/t17-,19?,20?,22-,26+,27-,28-,29-,30+/m1/s1 |
InChI 键 |
BGDQNRGNCKACFK-QSCFBMDYSA-N |
手性 SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC([C@]4(C)CC(=O)O)C(C)(C)C(=O)O)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
规范 SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC(C4(C)CC(=O)O)C(C)(C)C(=O)O)C)C2C1(C)O)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl {[(S)-2-methylpropane-2-sulfinyl]imino}acetate](/img/structure/B14097484.png)
![6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097491.png)
![7-bromo-6-[(7-bromo-1-methyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-1-methyl-3,4-dihydro-2H-quinoline](/img/structure/B14097494.png)
![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097505.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2H-tetrazol-5-yl)propanamide](/img/structure/B14097513.png)
![(R)-3-[(2-methyl-4-benzyl)piperazinyl]propionic acid](/img/structure/B14097525.png)
![1-methyl-3-[(4-methylphenyl)methyl]-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14097528.png)

![3-(2-fluorobenzyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14097546.png)
![N-[(3-bromo-5-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14097549.png)
![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097551.png)

![7-Chloro-1-(4-ethoxyphenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097561.png)
